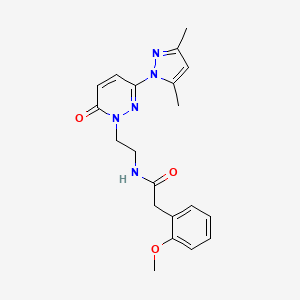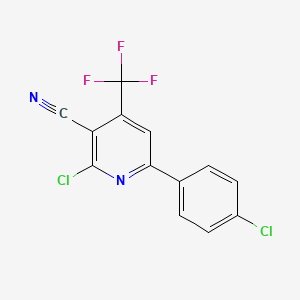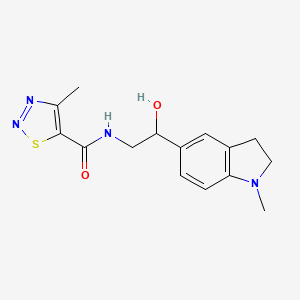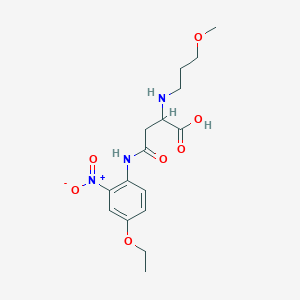
4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic compound that contains a piperazine ring, a quinoline ring, and a tosyl group. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Quinoline is a heterocyclic aromatic organic compound and it is also found in many important drugs . The tosyl group (Ts) is a functional group with the formula CH3C6H4SO2. It is often used as a protecting group for amines .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the piperazine, quinoline, and tosyl groups all contributing to its overall shape and properties . The presence of the nitrogen atoms in the piperazine and quinoline rings could potentially allow for hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic quinoline and tosyl groups could affect its solubility, melting point, and other properties .
Aplicaciones Científicas De Investigación
Anticancer Activities
4-Aminoquinoline derivatives, including those related to 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline, have been explored for their potential anticancer properties. A study on 4-aminoquinoline derived sulfonyl analogs found that these compounds exhibited significant cytotoxicity against breast tumor cell lines. Compound VR23, closely related to the specified chemical, showed promise due to its selective toxicity towards cancer cells over non-cancer cells and its ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential as a less toxic anticancer agent (Solomon, Pundir, & Lee, 2019).
Antimicrobial Properties
Research on quinazoline and piperazine derivatives has demonstrated antimicrobial potential. A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity against various pathogens, indicating the utility of such compounds in developing new antimicrobial agents (Mehta et al., 2019).
Antidepressant Potential
The antidepressant potential of 4-phenylquinoline derivatives has been evaluated, with some compounds showing activity comparable to or slightly more potent than imipramine, a well-known antidepressant. This research suggests the possibility of developing new antidepressant drugs from 4-phenylquinoline derivatives (Alhaider, Abdelkader, & Lien, 1985).
Luminescent Properties and Photo-Induced Electron Transfer
Studies on naphthalimide derivatives with piperazine substituents, similar in structure to the specified chemical, have revealed interesting luminescent properties and photo-induced electron transfer (PET) capabilities. These properties are of interest for the development of new materials for optical applications, including pH probes and fluorescent markers (Gan et al., 2003).
Corrosion Inhibition
Research on 8-Hydroxyquinoline-based piperazine derivatives has demonstrated their effectiveness as corrosion inhibiting additives for steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is crucial (El faydy et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are commonly found in a variety of pharmaceuticals and can interact with a wide range of targets such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This suggests that the compound might interact with its targets to alter their function, leading to changes in the biochemical processes within the body.
Biochemical Pathways
Given the wide range of potential targets for piperazine derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The solubility of a similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]propanol, in dmso and methanol suggests that the compound might have good bioavailability.
Result of Action
Some piperazine derivatives have shown promising antibacterial activity , suggesting that this compound might also have similar effects.
Propiedades
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-19-9-11-22(12-10-19)33(31,32)25-18-28-24-8-3-2-7-23(24)26(25)30-15-13-29(14-16-30)21-6-4-5-20(27)17-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFKUQYJWCCTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)
![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)

![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)

![3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2842515.png)